

Structural Elucidation of 1-(2,5-Dihydroxyphenyl)butan-1-one: A Technical Guide

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Compound of Interest

Compound Name: 1-(2,5-Dihydroxyphenyl)butan-1-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of **1-(2,5-Dihydroxyphenyl)butan-1-one**, also known as 2',5'-dihydroxybutyrophenone. This document details the spectroscopic data, experimental protocols for its synthesis, and explores its potential biological significance as a tyrosinase inhibitor, a crucial enzyme in melanin production.

Physicochemical Properties

1-(2,5-Dihydroxyphenyl)butan-1-one is an aromatic ketone with a molecular formula of $C_{10}H_{12}O_3$ and a molecular weight of 180.20 g/mol ^[1]. Its structure features a butyrophenone scaffold with two hydroxyl groups substituted on the phenyl ring at positions 2 and 5. These functional groups are key determinants of its chemical reactivity and biological activity.

Property	Value	Source
IUPAC Name	1-(2,5-dihydroxyphenyl)butan-1-one	--INVALID-LINK--
Molecular Formula	C ₁₀ H ₁₂ O ₃	--INVALID-LINK--
Molecular Weight	180.20 g/mol	--INVALID-LINK--
CAS Number	4693-16-7	--INVALID-LINK--

Spectroscopic Data for Structural Elucidation

Detailed experimental spectral data for **1-(2,5-dihydroxyphenyl)butan-1-one** is not readily available in public repositories. However, the spectral characteristics can be reliably inferred from its close structural analog, 1-(2,5-dihydroxyphenyl)ethanone (2',5'-dihydroxyacetophenone), for which comprehensive data exists. The primary difference lies in the alkyl chain of the ketone (ethyl vs. propyl), which will manifest in predictable variations in the NMR and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Spectrum (Analog: 1-(2,5-dihydroxyphenyl)ethanone)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
2.58	s	3H	-COCH ₃
6.84	dd, J=8.8, 2.9 Hz	1H	Ar-H
6.99	d, J=8.8 Hz	1H	Ar-H
7.22	d, J=2.9 Hz	1H	Ar-H
8.8 (broad s)	s	1H	Ar-OH
9.2 (broad s)	s	1H	Ar-OH

Data sourced from spectral databases for 2',5'-dihydroxyacetophenone.

For **1-(2,5-dihydroxyphenyl)butan-1-one**, the singlet at 2.58 ppm would be replaced by signals corresponding to the propyl group: a triplet around 1.0 ppm (CH₃), a sextet around 1.7 ppm (CH₂), and a triplet around 2.9 ppm (-COCH₂).

¹³C NMR (Carbon-13 NMR) Spectrum (Analog: 1-(2,5-dihydroxyphenyl)ethanone)

Chemical Shift (δ) ppm	Carbon Assignment
26.5	-COCH ₃
114.8	Ar-C
118.0	Ar-C
121.8	Ar-C
124.0	Ar-C
149.2	Ar-C-OH
155.0	Ar-C-OH
202.7	C=O

Data sourced from spectral databases for 2',5'-dihydroxyacetophenone.

In the spectrum of **1-(2,5-dihydroxyphenyl)butan-1-one**, the peak at 26.5 ppm would be replaced by three peaks for the propyl chain carbons, and the carbonyl carbon peak would be slightly shifted.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectrum (Analog: 1-(2,5-dihydroxyphenyl)ethanone)

m/z	Relative Intensity	Assignment
152	100%	Molecular Ion [M] ⁺
137	80%	[M-CH ₃] ⁺
109	40%	[M-CH ₃ -CO] ⁺

Data sourced from NIST WebBook for 2',5'-dihydroxyacetophenone.[\[2\]](#)[\[3\]](#)[\[4\]](#)

For **1-(2,5-dihydroxyphenyl)butan-1-one**, the molecular ion peak would be observed at m/z 180. The fragmentation pattern would be expected to show losses of the propyl group (m/z 137) and subsequent loss of CO (m/z 109).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Infrared (IR) Spectrum (Analog: 1-(2,5-dihydroxyphenyl)ethanone)

Wavenumber (cm ⁻¹)	Functional Group	Type of Vibration
3400-3200 (broad)	O-H (Phenolic)	Stretching
3080-3010	C-H (Aromatic)	Stretching
2960-2850	C-H (Aliphatic)	Stretching
1640 (strong)	C=O (Ketone)	Stretching
1600-1450	C=C (Aromatic)	Ring Stretching
1280-1180	C-O (Phenolic)	Stretching

Data sourced from NIST WebBook for 2',5'-dihydroxyacetophenone.[\[3\]](#)[\[4\]](#)

The IR spectrum of **1-(2,5-dihydroxyphenyl)butan-1-one** would be very similar to its ethanone analog, with characteristic broad O-H and strong C=O stretching bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

UV-Vis Spectrum

Phenolic ketones typically exhibit two main absorption bands. For **1-(2,5-dihydroxyphenyl)butan-1-one** in a polar solvent, the expected absorption maxima would be around:

λ_{max} (nm)	Electronic Transition
~280	$\pi \rightarrow \pi$
~325	$n \rightarrow \pi$

Experimental Protocols

Synthesis of 1-(2,5-Dihydroxyphenyl)butan-1-one via Friedel-Crafts Acylation

A common and effective method for the synthesis of **1-(2,5-dihydroxyphenyl)butan-1-one** is the Friedel-Crafts acylation of hydroquinone.[\[5\]](#)[\[6\]](#)

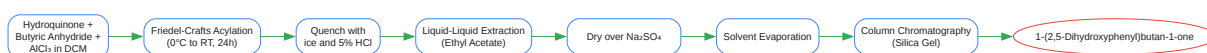
Materials:

- Hydroquinone
- Butyric anhydride or Butyryl chloride
- Aluminum chloride (AlCl_3) (anhydrous)
- Dry dichloromethane (DCM) or 1,2-dichloroethane
- Hydrochloric acid (HCl), 5% aqueous solution
- Sodium sulfate (Na_2SO_4) (anhydrous)
- Ethyl acetate

- Hexane

Procedure:

- To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0 °C), add hydroquinone.
- Slowly add butyric anhydride (or butyryl chloride) dropwise to the cooled suspension.
- After the addition is complete, allow the reaction mixture to stir at 0 °C for 2-3 hours, then warm to room temperature and stir for an additional 18-24 hours.
- Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and 5% HCl.
- Separate the organic layer and extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.



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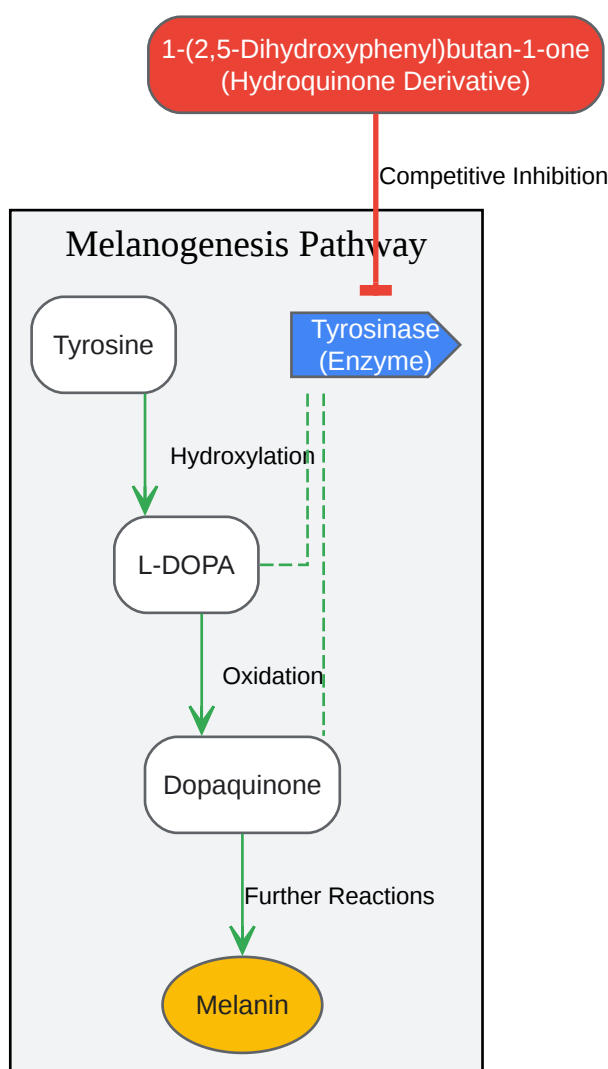
Fig. 1: Synthetic workflow for **1-(2,5-dihydroxyphenyl)butan-1-one**.

Potential Biological Activity: Tyrosinase Inhibition

While specific biological studies on **1-(2,5-dihydroxyphenyl)butan-1-one** are limited, its hydroquinone moiety suggests a potential role as a tyrosinase inhibitor.^{[7][8][9][10][11]}

Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin, hair, and eye color.[5] Overproduction of melanin can lead to hyperpigmentation disorders. Hydroquinone and its derivatives are known to inhibit tyrosinase, thereby reducing melanin production.[6]

The proposed mechanism of action involves the hydroquinone portion of the molecule acting as a competitive inhibitor for the tyrosine substrate at the active site of the tyrosinase enzyme.[8] This prevents the hydroxylation of tyrosine to DOPA and the subsequent oxidation to dopaquinone, which are critical steps in the melanogenesis pathway.



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Fig. 2: Proposed signaling pathway of tyrosinase inhibition.

This guide provides a foundational understanding of the structural and potential biological characteristics of **1-(2,5-dihydroxyphenyl)butan-1-one**. Further experimental validation is necessary to confirm the presented spectroscopic data and to fully elucidate its biological activity and mechanism of action.

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References

- 1. Upregulation of Melanogenesis and Tyrosinase Activity: Potential Agents for Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethanone, 1-(2,5-dihydroxyphenyl)- [webbook.nist.gov]
- 3. Ethanone, 1-(2,5-dihydroxyphenyl)- [webbook.nist.gov]
- 4. Ethanone, 1-(2,5-dihydroxyphenyl)- [webbook.nist.gov]
- 5. Tyrosinase - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Hydroquinone? [synapse.patsnap.com]
- 7. From tyrosine to melanin: Signaling pathways and factors regulating melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding Tyrosinase Inhibitors [614beauty.com]
- 9. Studies on the Mechanism of Bleaching Effects of Hydroquinone and Its Derivatives [jstage.jst.go.jp]
- 10. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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